1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-bromophenylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Bromophenylsulfonyl Group: This step generally involves the sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine exerts its effects involves:
Molecular Targets: The compound primarily targets kinase enzymes, particularly FGFRs.
Pathways Involved: By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-1H-azepine: This compound shares the 4-bromophenylsulfonyl group but has a different core structure.
1-(4-Bromophenylsulfonyl)-1H-pyrrole: Similar in structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the 4-bromophenylsulfonyl group, which imparts distinct electronic and steric properties that are advantageous in medicinal chemistry and material science applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITIVBKPCOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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